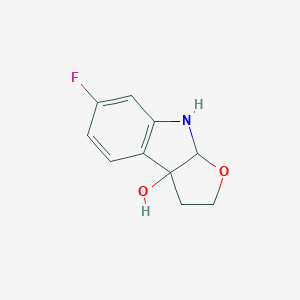
3alpha-Hydroxy-6-fluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and an indole moiety, with a fluorine atom at the 6th position. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Similar in structure but lacks the furan ring.
1,2,3,4-Tetrahydroindole: Lacks the fluorine atom and the furan ring.
Furo[2,3-b]indole: Lacks the fluorine atom.
Uniqueness
6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol is unique due to the presence of both the fluorine atom and the fused furan-indole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
106072-73-5 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
6-fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C10H10FNO2/c11-6-1-2-7-8(5-6)12-9-10(7,13)3-4-14-9/h1-2,5,9,12-13H,3-4H2 |
InChI Key |
APUSQTYVAFAQFR-UHFFFAOYSA-N |
SMILES |
C1COC2C1(C3=C(N2)C=C(C=C3)F)O |
Canonical SMILES |
C1COC2C1(C3=C(N2)C=C(C=C3)F)O |
Synonyms |
3 alpha-hydroxy-6-fluoroindoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


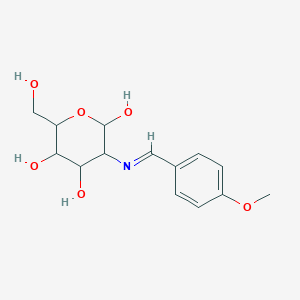
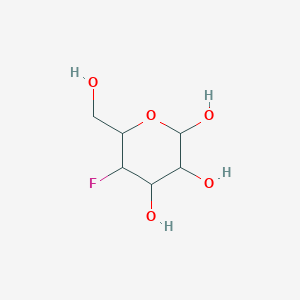
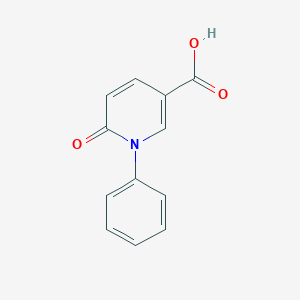
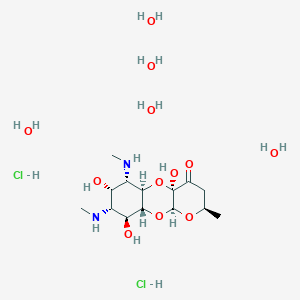
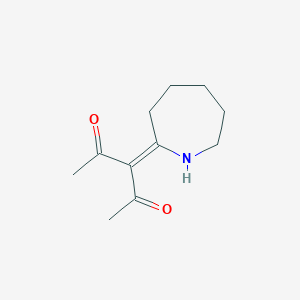

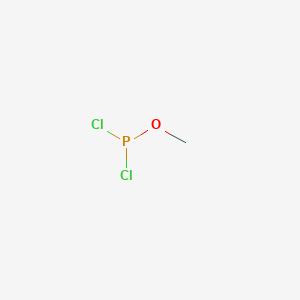
![2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B17266.png)
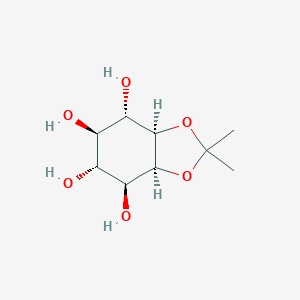

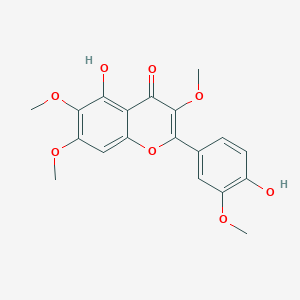
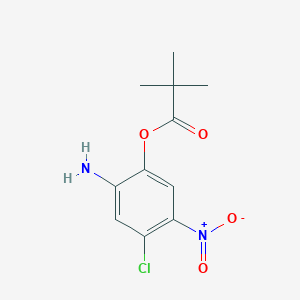

![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)
